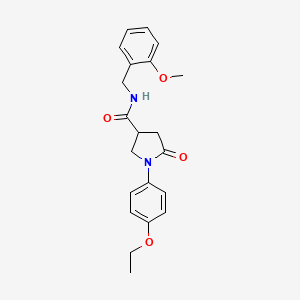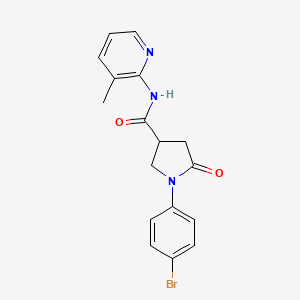![molecular formula C19H17NO B4013591 2-[(1,2-dihydro-5-acenaphthylenylamino)methyl]phenol](/img/structure/B4013591.png)
2-[(1,2-dihydro-5-acenaphthylenylamino)methyl]phenol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar phenolic compounds involves the Schiff bases reduction route, as demonstrated by Ajibade and Andrew (2021), where molecular structures were established through crystallization in different systems, highlighting the importance of intermolecular hydrogen bonding in stabilizing these compounds (Ajibade & Andrew, 2021).
Molecular Structure Analysis
Structural characterization of phenolic compounds reveals intricate details about their molecular geometry, as observed through X-ray crystallography and other spectroscopic methods. These analyses provide insights into the stability and reactivity of such compounds based on their molecular configurations and intermolecular interactions, as shown in various studies (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
Chemical reactions involving phenolic compounds are diverse, including coordination with metals, redox reactions, and the formation of complexes with various ligands. These reactions not only underscore the reactivity of these compounds but also their potential as catalysts and in material synthesis. The coordination compounds of copper(II) acetate with substituted phenols illustrate the compound's versatility in forming stable complexes (Gulya et al., 2011).
Physical Properties Analysis
The physical properties of such phenolic compounds, including melting points, solubility, and crystallization behavior, are crucial for their practical applications. These properties are influenced by the compound's molecular structure and intermolecular forces, as evidenced by their crystalline forms and hydrogen bonding patterns (Ajibade & Andrew, 2021).
Chemical Properties Analysis
The chemical properties of 2-[(1,2-dihydro-5-acenaphthylenylamino)methyl]phenol and similar compounds, including acidity, basicity, reactivity towards various reagents, and redox behavior, are fundamental aspects of their chemistry. These properties determine the compound's role in synthesis, its behavior in different environments, and its suitability for various applications. Studies like those conducted by Gulya et al. (2011) and Jarrahpour et al. (2006) provide valuable information on these aspects through experimental and theoretical analyses (Gulya et al., 2011); (Jarrahpour et al., 2006).
Propriétés
IUPAC Name |
2-[(1,2-dihydroacenaphthylen-5-ylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c21-18-7-2-1-4-15(18)12-20-17-11-10-14-9-8-13-5-3-6-16(17)19(13)14/h1-7,10-11,20-21H,8-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRVKRZGNMZLPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NCC4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-[2-(4-chlorophenoxy)ethyl]-N~3~-{[(3-chlorophenyl)amino]carbonyl}-beta-alaninamide](/img/structure/B4013511.png)

![1-(4-ethoxyphenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4013520.png)
![3,4,5-trimethoxy-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4013530.png)


![methyl 3-methyl-1-phenyl-5-[(phenylacetyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B4013548.png)

![N-(diphenylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B4013563.png)

![benzyl 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prolinate](/img/structure/B4013588.png)

![1-benzyl-4-[(5-bromo-3-pyridinyl)carbonyl]piperazine hydrochloride](/img/structure/B4013598.png)
